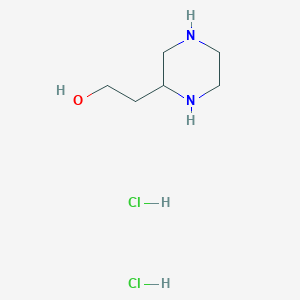

2-(Piperazin-2-yl)ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-piperazin-2-ylethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFHLVUORJMPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5169-93-7 | |

| Record name | 2-(piperazin-2-yl)ethan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Piperazin-2-yl)ethanol dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Piperazin-2-yl)ethanol Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of this compound (CAS: 5169-93-7), a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, plausible synthetic pathways, and robust analytical methodologies for characterization and purity assessment. Furthermore, it outlines industry-standard protocols for evaluating the compound's stability and degradation profile, crucial for its application in pharmaceutical research. The guide synthesizes theoretical principles with practical, field-proven insights, offering a self-validating framework for the empirical evaluation of this versatile intermediate.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a bifunctional organic compound featuring a piperazine core substituted with a hydroxyethyl group at the C-2 position. As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability, making it an attractive starting material for chemical synthesis. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved therapeutic agents. Its prevalence is due to its ability to serve as a versatile linker, introduce basic centers to improve pharmacokinetic profiles, and orient pharmacophoric groups for optimal target engagement.

This compound, specifically, offers three points for chemical modification: the two nitrogen atoms of the piperazine ring and the terminal hydroxyl group. This structural versatility makes it a key intermediate in the synthesis of novel compounds targeting the central nervous system (CNS), including potential agents for neurological disorders such as depression, anxiety, and schizophrenia.[1] This guide provides an in-depth exploration of its chemical properties to empower researchers in leveraging its full potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Chemical Identifiers and Core Properties

The essential identification and computed physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 5169-93-7 | [2][3] |

| Molecular Formula | C₆H₁₆Cl₂N₂O | [2][3] |

| Molecular Weight | 203.11 g/mol | [3] |

| IUPAC Name | 2-(Piperazin-2-yl)ethanol;dihydrochloride | N/A |

| Appearance | Solid | [3] |

| Topological Polar Surface Area (TPSA) | 44.29 Ų | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Purity (Typical) | ≥95% | [3] |

Structural Analysis

The molecule's structure combines several key functional groups that dictate its chemical behavior:

-

Piperazine Ring: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. In its dihydrochloride salt form, these amines are protonated, significantly increasing water solubility.

-

Ethanol Side Chain: The -CH₂CH₂OH group at the C-2 position introduces a primary alcohol, which can participate in esterification, etherification, or oxidation reactions.

-

Chirality: The C-2 carbon is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The CAS number 5169-93-7 typically refers to the racemic mixture unless otherwise specified. Chiral versions, such as (S)-2-(Piperazin-2-yl)ethanol dihydrochloride (CAS: 1246651-15-9), are also available for stereospecific synthesis.[1][5][6]

Solubility Profile and Determination

Theoretical Assessment: As a dihydrochloride salt of a polar molecule containing amine and hydroxyl functionalities, this compound is expected to be highly soluble in water.[7] Its solubility is also anticipated in polar protic solvents like methanol and ethanol, and to a lesser extent in polar aprotic solvents such as DMSO. It is expected to be poorly soluble in non-polar solvents like diethyl ether and hydrocarbons.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method to quantify the saturation solubility of the compound in various solvents.

Causality: The shake-flask method is the gold standard for determining equilibrium solubility. By agitating an excess of the solid compound in a solvent for an extended period, we ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is highly temperature-dependent.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., deionized water, ethanol, phosphate buffer pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Filtration/Centrifugation: Carefully withdraw a clear aliquot of the supernatant. To remove any suspended micro-particles, filter the aliquot through a 0.45 µm syringe filter or centrifuge it at high speed. This step is crucial to avoid overestimation of solubility.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as HPLC-UV or LC-MS (see Section 4).

-

Calculation: Determine the solubility in mg/mL or mol/L by comparing the measured concentration against a standard calibration curve.

Caption: Workflow for Equilibrium Solubility Determination.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for process development and derivatization. A plausible and common strategy in heterocyclic chemistry involves the reduction of a more readily available aromatic precursor.

Synthetic Strategy: A logical approach is the catalytic hydrogenation of 2-(Pyrazin-2-yl)ethanol. This method is advantageous as it directly yields the saturated piperazine ring from the aromatic pyrazine core in a single step. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Illustrative Synthetic Protocol:

-

Hydrogenation:

-

To a solution of 2-(Pyrazin-2-yl)ethanol in a suitable solvent like ethanol or methanol, add a hydrogenation catalyst (e.g., 5-10 mol% Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃)).

-

Place the reaction vessel in a high-pressure autoclave.

-

Purge the system with nitrogen, then pressurize with hydrogen gas (typically 50-500 psi).

-

Heat the reaction mixture (e.g., 50-80°C) with vigorous stirring. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic heterocycles. The choice of catalyst and conditions can be optimized to maximize yield and minimize side reactions.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the vessel, vent the hydrogen gas, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude free base, 2-(Piperazin-2-yl)ethanol, typically as an oil.

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a suitable solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0-2.2 equivalents) of concentrated hydrochloric acid or a solution of HCl in isopropanol.

-

Stir the mixture. The dihydrochloride salt will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

-

Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol mixture) to achieve high purity.

-

Rationale: Salt formation is a highly effective purification step, as the crystalline salt often has lower solubility than the free base and impurities, allowing for its selective precipitation.

-

Caption: Plausible Synthetic Pathway.

Analytical Characterization

Robust analytical methods are required to confirm the identity, structure, and purity of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Challenge: The high polarity and lack of a strong UV chromophore make this compound challenging to analyze using standard reversed-phase HPLC.[8] Specialized methods are necessary.

Method 1: Ion-Pair Reversed-Phase HPLC (RP-HPLC)

Principle: This technique introduces an ion-pairing reagent (e.g., sodium heptanesulfonate) into the mobile phase. The anionic reagent forms a neutral ion-pair with the protonated piperazine nitrogens, increasing the compound's hydrophobicity and allowing for retention and separation on a standard C18 column.[8]

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 10 mM Sodium 1-Heptanesulfonate and 10 mM Sodium Dihydrogen Phosphate, adjusted to pH 3.0 with Phosphoric Acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

-

Detection: UV at a low wavelength (e.g., 200-210 nm) or Evaporative Light Scattering Detector (ELSD).

-

Rationale: The ion-pair reagent is essential for retaining the highly polar analyte. Low UV wavelength is used because the molecule lacks significant chromophores that absorb at higher wavelengths.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent. The analyte partitions into an aqueous layer on the surface of the stationary phase, and elution is achieved by increasing the water content.[8]

-

Column: HILIC column (e.g., Amide, Silica)

-

Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

-

Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

-

Gradient: A gradient starting with high organic content (e.g., 95% A) and increasing the aqueous portion (e.g., to 50% A).

-

Detection: ELSD or Mass Spectrometry (MS).

-

Rationale: HILIC provides orthogonal selectivity to RP-HPLC and is specifically designed for polar analytes that are poorly retained by reversed-phase columns.

Caption: General HPLC Workflow for Purity Analysis.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex, overlapping multiplets for the piperazine ring protons. Distinct signals would be expected for the two diastereotopic protons of the -CH₂- group adjacent to the alcohol and a triplet for the terminal -OH proton (if not exchanged with D₂O). The protons on the ethanol side chain would provide key structural information.

-

¹³C NMR: The spectrum would display distinct signals for the four unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₆H₁₅N₂O⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The spectrum would feature characteristic broad absorption bands for the O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region) and C-N stretching vibrations around 1000-1200 cm⁻¹.

Stability and Safe Handling

Evaluating the stability of a drug intermediate is a non-negotiable step in pharmaceutical development.

Forced Degradation Studies

Objective: To identify potential degradation pathways and products under accelerated stress conditions. This data is essential for developing stability-indicating analytical methods and determining appropriate storage conditions.[9]

Experimental Protocol:

-

Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of water and methanol.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with an unstressed control sample.

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C.

-

Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Heat the stock solution and the solid powder at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution and solid powder to controlled UV and visible light (ICH Q1B guidelines).

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method (e.g., one of the methods from Section 4.1) to quantify the parent compound and detect any degradation products.

Caption: Forced Degradation Study Workflow.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

GHS Hazard Information: [4]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest to the pharmaceutical sciences. Its well-defined structure, featuring multiple points for synthetic elaboration, makes it a valuable intermediate for constructing diverse chemical libraries. This guide has provided a technical framework covering its core chemical properties, from synthesis and analysis to stability and safe handling. The detailed protocols and explanatory rationale are intended to equip researchers with the knowledge needed to confidently and effectively utilize this versatile building block in their drug discovery and development endeavors.

References

-

Guidechem. 2-PIPERAZIN-2-YL-ETHANOL-2HCl 5169-93-7 wiki.

-

CymitQuimica. This compound.

-

Howei Pharm. CAS 5169-93-7 C6H16Cl2N2O this compound 95+%.

-

ChemScene. 5169-93-7 | this compound.

-

Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd.

-

AK Scientific, Inc. 2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride Safety Data Sheet.

-

Benchchem. An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.

-

MySkinRecipes. (S)-2-(Piperazin-2-yl)ethanol dihydrochloride.

-

CymitQuimica. Safety Data Sheet for 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol.

-

Solubility of Things. 2-Piperazinylethanol.

-

BLDpharm. (S)-2-(Piperazin-2-yl)ethanol dihydrochloride.

-

Halochem. CAS 1246651-15-9 | (S)-2-(Piperazin-2-YL)ethanol dihydrochloride.

Sources

- 1. (S)-2-(Piperazin-2-yl)ethanol dihydrochloride [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 1246651-15-9|(S)-2-(Piperazin-2-yl)ethanol dihydrochloride|BLD Pharm [bldpharm.com]

- 6. halochem.com [halochem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 2-(Piperazin-2-yl)ethanol Dihydrochloride: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-(Piperazin-2-yl)ethanol dihydrochloride (CAS 5169-93-7), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, characterization, strategic applications, and handling. We will explore the causality behind its utility as a pharmaceutical intermediate, detailing not only its synthesis but also its subsequent use in forming more complex molecules. The guide includes validated experimental protocols for its preparation and functionalization, robust analytical methods for quality control, and essential safety protocols, establishing a self-validating framework for its confident use in a laboratory setting.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[1] Its prevalence is due to a combination of favorable physicochemical properties and synthetic versatility. The two nitrogen atoms of the piperazine ring can be strategically functionalized to modulate properties such as aqueous solubility, lipophilicity, and target engagement. As a basic moiety, it is often protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets.

2-(Piperazin-2-yl)ethanol, specifically, is an asymmetrically substituted piperazine. It features a reactive secondary amine within the ring and a primary alcohol on the ethyl side chain. This dual functionality offers orthogonal chemical handles for sequential modification, making it a highly valuable and versatile intermediate. The dihydrochloride salt form (CAS 5169-93-7) enhances the compound's stability and water solubility, rendering it a convenient solid for storage and handling in a research environment.[2] This guide will elucidate the practical synthesis and application of this key intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is the foundation of its effective use. As a dihydrochloride salt, it exists as a stable, typically white or off-white crystalline solid.[2]

| Property | Value | Source(s) |

| CAS Number | 5169-93-7 | [3] |

| Molecular Formula | C₆H₁₆Cl₂N₂O | [4][5] |

| Molecular Weight | 203.11 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and polar solvents | [2] |

| Topological Polar Surface Area | 44.3 Ų (for free base) | [6] |

| Hydrogen Bond Donors | 5 (dihydrochloride salt) | [3] |

| Hydrogen Bond Acceptors | 3 (dihydrochloride salt) | [3] |

Structural Confirmation and Purity Analysis

Confirming the identity and purity of this compound is critical. A multi-technique approach is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The proton NMR spectrum would be expected to show characteristic signals for the ethyl group protons and the non-equivalent protons of the piperazine ring.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the parent ion (free base).

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing purity. Due to the compound's polar nature and lack of a strong UV chromophore, specialized methods are required for effective analysis. A detailed HPLC protocol is provided in Section 5.2.

Figure 1: Structure of this compound.

Synthesis and Purification

The synthesis of 2-(Piperazin-2-yl)ethanol is typically achieved via the reduction of a piperazinone precursor. The following protocol describes a robust laboratory-scale synthesis of the free base, which can then be readily converted to the dihydrochloride salt.

Synthesis Protocol: Reduction of 3-oxo-2-piperazinyl ethyl acetate

This method utilizes the powerful reducing agent Lithium Aluminum Hydride (LAH) to reduce the amide functionality of the piperazinone ring.[7]

Causality: LAH is chosen for its potent ability to reduce amides to amines, which is the key transformation in this synthesis. Anhydrous THF is used as the solvent because it is inert to LAH and effectively solubilizes the reactants. The reaction is initially cooled to control the highly exothermic addition of LAH and then refluxed to drive the reaction to completion.

Step-by-Step Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the LAH.

-

Reagent Addition: Under a nitrogen atmosphere, add 3-oxo-2-piperazinyl ethyl acetate (1.0 eq) to anhydrous tetrahydrofuran (THF, approx. 25 mL per gram of starting material).

-

Cooling: Cool the stirred mixture in an ice bath (0 °C).

-

LAH Addition: Slowly add a 1M solution of LAH in THF (approx. 1.9 eq) dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LAH used. This procedure (Fieser workup) is critical for safely neutralizing the reactive LAH and precipitating the aluminum salts into a filterable solid.

-

Filtration & Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the solid thoroughly with hot ethanol.

-

Isolation: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-(Piperazin-2-yl)ethanol as a pale yellow oil. The product is often of sufficient purity for subsequent steps.[7]

Formation of the Dihydrochloride Salt

-

Dissolve the crude 2-(Piperazin-2-yl)ethanol free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold solvent (e.g., diethyl ether) to remove any non-basic impurities, and dry under vacuum.

Figure 2: Synthetic workflow for the preparation of the title compound.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. Its bifunctional nature allows it to serve as a linker or scaffold, connecting different pharmacophoric elements.

A prominent example illustrating the utility of the (piperazin-yl)ethanol scaffold is in the synthesis of the antihistamine drug Cetirizine . While many patented syntheses of Cetirizine and its active enantiomer, Levocetirizine, start from the 1-substituted piperazine isomer, they highlight the core synthetic strategy.[2][8][9] This strategy involves N-alkylation of a piperazine derivative with a benzhydryl chloride moiety and functionalization of the ethanol group.

The 2-substituted nature of the title compound offers a different regiochemistry, providing chemists with an alternative building block to explore novel chemical space and potentially develop compounds with different pharmacological profiles. The secondary amine at the 4-position is a prime site for nucleophilic attack, while the secondary amine at the 1-position can also react. The hydroxyl group can be further functionalized via etherification, esterification, or conversion to a leaving group for subsequent displacement.

Figure 3: Logical workflow for the use of the title compound as a building block.

Experimental Protocols: In-Practice Application

The following protocols are provided as self-validating systems, including steps for reaction monitoring and confirmation, to ensure trustworthy and reproducible results.

Protocol: Mono-N-Alkylation with an Alkyl Halide

This protocol demonstrates how to use this compound as a nucleophile in an Sₙ2 reaction. It is adapted from established methods for similar piperazine derivatives.[3]

Causality: The dihydrochloride salt is not nucleophilic. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the HCl salt in situ, liberating the free secondary amines. Using 2.5-3.0 equivalents of base ensures neutralization of both HCl molecules and the acid generated during the reaction. Anhydrous DMF or acetonitrile are excellent solvents for this reaction due to their polar aprotic nature, which promotes Sₙ2 reactions.

Step-by-Step Protocol:

-

Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base: Add anhydrous Dimethylformamide (DMF) (10-20 mL per gram of starting material) followed by anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Activation: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

-

Electrophile Addition: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir.

-

Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the appearance of a new, less polar product spot. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of DMF.

-

Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification and Confirmation (Self-Validation): Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel. Confirm the structure of the purified product by ¹H NMR and MS analysis.

Protocol: Analytical HPLC Method for Purity Determination

Due to its high polarity and lack of a strong chromophore, analyzing the title compound requires a specialized HPLC method. Ion-pair reversed-phase HPLC is a robust choice.

Causality: The analyte is a polar cation that would have little to no retention on a standard C18 reversed-phase column. An anionic ion-pairing reagent (e.g., sodium 1-heptanesulfonate) is added to the mobile phase. It forms a neutral, hydrophobic ion pair with the protonated piperazine, allowing it to be retained and separated on the C18 column. A low UV wavelength (210 nm) is used for detection, as the molecule absorbs weakly at higher wavelengths.

| Parameter | Condition |

| HPLC System | Standard system with UV or PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Buffer: 2.4 g Sodium Dihydrogen Phosphate and 2.02 g Sodium 1-Heptanesulfonate in 1 L water. Adjust pH to 3.0 with Phosphoric Acid. |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter. |

System Suitability (Self-Validation):

-

Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

The theoretical plates should be ≥ 2000.

Safety, Handling, and Storage

As with all piperazine derivatives, proper safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and decontaminate the area.

-

Hazards: Piperazine derivatives are often classified as skin and eye irritants. May cause allergic skin reactions or respiratory sensitization.[10] Always consult the specific Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its asymmetric structure, featuring two distinct and reactive secondary amines and a primary alcohol, provides a versatile platform for the synthesis of novel and complex molecular architectures. By understanding its fundamental properties, synthesis, and reactivity—as detailed in the validated protocols within this guide—researchers can confidently and effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

- Process for obtaining Cetirizine dihydrochloride.

- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.

- 2-[4-(4-Piperidinyl)

- CAS 5169-93-7: 2-Piperazineethanol, dihydrochloride. CymitQuimica.

- 2-PIPERAZIN-2-YL-ETHANOL-2HCl 5169-93-7 wiki. Guidechem.

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

- CAS 5169-93-7 C6H16Cl2N2O this compound 95+%. Howei Pharm.

- Piperazine Safety D

- Safety D

- N-(2-Hydroxyethyl)

- 2-(Piperazin-2-yl)ethan-1-ol dihydrochloride | C6H16Cl2N2O | CID 44829118. PubChem.

- MATERIAL SAFETY DATA SHEET for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. J & W PharmLab, LLC.

- 5169-93-7 | this compound. ChemScene.

- (S)-2-(Piperazin-2-yl)ethanol dihydrochloride. MySkinRecipes.

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.

- SAFETY D

- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.

- Synthesis method of cetirizine hydrochloride intermediate.

- Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.

- 5169-93-7 | this compound. ChemScene.

- (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381. PubChem.

- What is the background and overview of 2-PIPERAZIN-2-YL-ETHANOL?. Guidechem.

Sources

- 1. 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride [lgcstandards.com]

- 2. US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]

- 8. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]

- 9. US20090030205A1 - Process for obtaining cetirizine dihydrochloride - Google Patents [patents.google.com]

- 10. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 I… [ouci.dntb.gov.ua]

- 11. WO2009150147A1 - New process for the preparation of levocetirizine and intermediates thereof - Google Patents [patents.google.com]

Molecular weight of 2-(Piperazin-2-yl)ethanol dihydrochloride

An In-depth Technical Guide to 2-(Piperazin-2-yl)ethanol Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 5169-93-7), a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. The document delineates its core physicochemical properties, with a primary focus on its molecular weight and chemical identity. We present a detailed, field-proven synthetic pathway, coupled with robust analytical methodologies for structural confirmation and purity assessment. This guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, renowned for conferring favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its presence in numerous FDA-approved drugs, targeting a wide array of therapeutic areas from central nervous system (CNS) disorders to oncology, underscores its significance.[1][2] 2-(Piperazin-2-yl)ethanol, and specifically its stable dihydrochloride salt, serves as a key intermediate, providing a bifunctional framework: the piperazine core for pharmacophore integration and the ethanol moiety as a reactive handle for further chemical elaboration.[3] Understanding the precise molecular characteristics and analytical profile of this compound is the first critical step in leveraging its potential for creating novel therapeutic agents.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a starting material is a cornerstone of chemical synthesis and drug development. The fundamental properties of this compound are summarized below.

Core Compound Data

All quantitative data for the dihydrochloride salt form are presented in the table below for clarity and rapid reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-PIPERAZIN-2-YL-ETHANOL-2HCl | [4][5] |

| CAS Number | 5169-93-7 | [4][5] |

| Molecular Formula | C₆H₁₆Cl₂N₂O | [4][5][6][7] |

| Molecular Weight | 203.11 g/mol | [5][6][7] |

| Monoisotopic Mass | 202.0639685 Da | [4] |

Structural Elucidation and the Dihydrochloride Salt Form

The structure consists of a piperazine ring substituted at the 2-position with an ethanol group. The dihydrochloride salt form is crucial for its practical application. The two nitrogen atoms of the piperazine ring are basic and are protonated by two equivalents of hydrochloric acid.

Causality of Salt Formation:

-

Enhanced Stability: The salt form is typically a crystalline solid, which is more stable and less hygroscopic than the corresponding free base (an oil), facilitating long-term storage and accurate weighing.[3]

-

Improved Solubility: The ionic nature of the dihydrochloride salt significantly increases its solubility in aqueous and polar protic solvents, a critical attribute for reaction setup and potential formulation studies.[8]

Caption: Structure and key properties of the title compound.

Synthesis and Manufacturing Pathway

While various synthetic routes exist, a common and scalable method for preparing racemic 2-(piperazin-2-yl)ethanol involves the reduction of a protected piperazine-2-carboxylic acid derivative. The subsequent deprotection and salt formation yield the final product.

General Synthetic Workflow

The process begins with the protection of the piperazine nitrogens to prevent side reactions, followed by reduction of the carboxylic acid to the primary alcohol, and finally, acidic deprotection which concurrently forms the dihydrochloride salt.

Caption: Common synthetic workflow for the target compound.[3]

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

-

Step 1: N,N'-di-Boc Protection:

-

Dissolve racemic piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0°C in an ice bath. Add sodium hydroxide (NaOH) to raise the pH to >10.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature and pH.

-

Causality: The Boc groups protect the highly nucleophilic secondary amines from participating in the subsequent reduction step, ensuring selectivity.

-

Stir overnight at room temperature. Acidify with citric acid and extract the product with ethyl acetate. Purify by column chromatography.

-

-

Step 2: Reduction of the Carboxylic Acid:

-

Dissolve the purified N,N'-di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

-

Causality: LiAlH₄ is a powerful reducing agent capable of converting the carboxylic acid directly to the primary alcohol. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.

-

-

Step 3: Deprotection and Salt Formation:

-

Dissolve the crude (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as ethanol or methanol.

-

Add an excess of concentrated hydrochloric acid (HCl) or bubble HCl gas through the solution.

-

Causality: The strong acidic conditions cleave the acid-labile Boc protecting groups, liberating the free amines. The excess HCl ensures complete protonation of both nitrogen atoms to form the stable dihydrochloride salt, which typically precipitates from the solution.

-

Stir the mixture, collect the resulting precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.

-

Analytical Characterization and Quality Control

Confirming the identity, purity, and quality of this compound is essential. A multi-technique approach is standard practice.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. In the ¹H NMR spectrum, one would expect to see characteristic signals for the ethanol side chain (triplets for the CH₂ groups) and a complex set of multiplets for the piperazine ring protons.

-

Mass Spectrometry (MS): MS is used to determine the mass of the molecule. For this compound, one would analyze the free base. Electrospray ionization (ESI) would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 131.12, corresponding to the molecular weight of the free base (130.19 g/mol ).[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected peaks would include a broad O-H stretch from the alcohol, N-H stretches from the protonated amines (ammonium salts), and C-H stretches.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[11] Due to the compound's high polarity and lack of a strong UV chromophore, specialized HPLC methods are required. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable.[11]

Caption: General workflow for HPLC purity analysis.

Detailed HPLC Protocol (Example Method)

This protocol is adapted from methodologies used for similar highly polar amine salts and serves as a robust starting point.[11]

| Parameter | Condition | Rationale |

| Column | HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | HILIC stationary phases are designed to retain and separate highly polar compounds that are not retained on traditional C18 columns. |

| Mobile Phase | 90:10 Acetonitrile:Ammonium Formate Buffer (10 mM, pH 3.5) | A high organic content is required for retention in HILIC mode. The aqueous buffer facilitates analyte partitioning onto the stationary phase. |

| Flow Rate | 0.4 mL/min | Optimized for column dimensions and particle size to ensure efficient separation. |

| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV at 210 nm | ELSD is a universal detector suitable for non-chromophoric compounds. Low UV wavelength can provide some detection for the amine functional groups. |

| Injection Vol. | 5 µL | A small volume is used to prevent peak distortion and column overload. |

| Sample Prep. | 1.0 mg/mL in 70:30 Acetonitrile:Water | The diluent should be weaker than the mobile phase to ensure good peak shape upon injection. |

Applications in Drug Discovery and Development

This compound is a valuable starting material for synthesizing more complex molecules. Its utility stems from the two distinct reactive sites:

-

Piperazine Nitrogens: The secondary amines can be functionalized through N-alkylation, acylation, or reductive amination to attach larger pharmacophoric groups.[2]

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate) for substitution, or used in esterification reactions.[12]

This dual functionality has led to its use in the development of therapeutic agents, particularly those targeting the central nervous system, such as compounds that interact with serotonin and dopamine receptors.[6]

Conclusion

This compound, with a molecular weight of 203.11 g/mol , is more than a simple chemical. It is a strategically important intermediate whose precise properties and quality must be well-understood for successful application in research and development. This guide has provided a technical framework covering its molecular identity, a reliable synthetic pathway, and robust analytical methods for its characterization. By employing these validated protocols and understanding the chemical causality behind them, scientists can confidently utilize this building block in the rational design and synthesis of next-generation pharmaceutical agents.

References

-

Title: this compound Source: Acmec Biochemical URL: [Link]

- Title: Process for the preparation of 2-[2-(1-piperazinyl)

-

Title: (S)-2-(Piperazin-2-yl)ethanol dihydrochloride Source: MySkinRecipes URL: [Link]

-

Title: (R)-2-(Piperazin-2-yl)ethanol Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure Source: Royal Society Publishing URL: [Link]

-

Title: A Review on Analytical Methods for Piperazine Determination Source: ResearchGate URL: [Link]

-

Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Piperazine derivatives for therapeutic use: a patent review (2010-present) Source: PubMed, National Institutes of Health URL: [Link]

Sources

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-2-(Piperazin-2-yl)ethanol dihydrochloride [myskinrecipes.com]

- 7. halochem.com [halochem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3388-79-2 CAS MSDS (2-PIPERAZIN-2-YL-ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. (R)-2-(Piperazin-2-yl)ethanol | C6H14N2O | CID 1519381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

An In-Depth Technical Guide to the Structure Elucidation of 2-(Piperazin-2-yl)ethanol Dihydrochloride

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 2-(Piperazin-2-yl)ethanol dihydrochloride, a substituted piperazine derivative of interest in pharmaceutical development and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Imperative of Unambiguous Structure Verification

This compound (C₆H₁₆Cl₂N₂O, Molar Mass: 203.11 g/mol ) is a bifunctional organic molecule featuring a piperazine ring, a primary alcohol, and two hydrochloride salts.[1][2] The precise arrangement of these functional groups and the stereochemistry of the chiral center at the C-2 position of the piperazine ring are critical determinants of its chemical reactivity, pharmacological activity, and safety profile. Any ambiguity in its structure can lead to erroneous interpretations of biological data and significant setbacks in research and development.

This guide, therefore, presents a multi-pronged analytical approach, integrating data from several orthogonal techniques to build an unshakeable structural hypothesis. We will proceed from fundamental physicochemical characterization to high-resolution spectroscopic and crystallographic methods, demonstrating how each technique provides a unique and essential piece of the structural puzzle.

Foundational Analysis: Elemental Composition and Physicochemical Properties

Before delving into complex spectroscopic techniques, establishing the correct elemental composition is a non-negotiable first step. This foundational data validates the molecular formula and ensures the purity of the analyte.

Elemental Analysis

Elemental analysis by combustion provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen. The theoretical percentages are calculated from the molecular formula C₆H₁₆Cl₂N₂O.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 35.48 | 35.5± 0.3 |

| Hydrogen (H) | 7.94 | 8.0 ± 0.2 |

| Nitrogen (N) | 13.79 | 13.8 ± 0.2 |

| Chlorine (Cl) | 34.91 | Not directly measured by CHN |

| Oxygen (O) | 7.88 | Calculated by difference |

Note: Oxygen is typically determined by difference. Chlorine can be quantified by techniques such as ion chromatography or titration.

A close correlation between the theoretical and experimental values provides high confidence in the molecular formula.

Spectroscopic Characterization: Assembling the Structural Framework

Spectroscopic techniques probe the molecule's interaction with electromagnetic radiation, providing detailed information about its chemical bonds, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The dihydrochloride form of this molecule means the piperazine nitrogens will be protonated. This significantly influences the chemical shifts of adjacent protons and carbons, deshielding them and shifting their signals downfield compared to the free base. The choice of solvent is also critical; D₂O is a suitable choice for this water-soluble salt, but it will result in the exchange of labile N-H and O-H protons, causing their signals to disappear from the ¹H NMR spectrum.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of Deuterium Oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): To definitively assign proton and carbon signals and establish connectivity, acquire 2D spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Integration |

| -CH₂-OH | ~3.8 | ~58 | t, 2H |

| -CH₂-CH₂-OH | ~1.8 | ~35 | q, 2H |

| Piperazine C2-H | ~3.5 | ~55 | m, 1H |

| Piperazine C3,C5-H | ~3.2 - 3.6 | ~45 | m, 4H |

| Piperazine C6-H | ~3.0 - 3.4 | ~42 | m, 2H |

Note: These are predicted values. Actual spectra may vary based on concentration and pH. The multiplicity (splitting pattern) will be complex due to the rigid, protonated ring structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and invaluable fragmentation data, which acts as a molecular fingerprint. For this ionic compound, Electrospray Ionization (ESI) is the preferred method.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it's possible to distinguish between molecules with the same nominal mass but different atomic compositions, providing a self-validating check on the proposed structure.

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or water.

-

Ionization: Introduce the sample into an ESI source in positive ion mode. The dihydrochloride will readily form the protonated molecular ion [M+H]⁺.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Fragmentation (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Parent Ion (Free Base): The molecular formula of the free base is C₆H₁₄N₂O. Its monoisotopic mass is 130.1106 g/mol .[3]

-

Observed Ion [M+H]⁺: In positive mode ESI, the observed ion will be the protonated free base, with an expected m/z of 131.1184 .

-

Key Fragments: The fragmentation pattern will be dominated by cleavages within the piperazine ring and the loss of the ethanol side chain.

Diagram 1: Predicted ESI-MS Fragmentation Pathway

Sources

An In-depth Technical Guide to the Solubility of 2-(Piperazin-2-yl)ethanol Dihydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Piperazin-2-yl)ethanol dihydrochloride. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide establishes an inferred physicochemical profile based on the known properties of structurally analogous piperazine compounds and their hydrochloride salts. It delves into the theoretical underpinnings of solubility, predicts the compound's behavior in various organic solvents, and, most critically, furnishes a detailed, industry-standard experimental protocol for the empirical determination of its thermodynamic solubility. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for evaluating the solubility of this and similar compounds, which is a critical parameter influencing bioavailability, formulation, and ultimate therapeutic efficacy.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a piperazine core substituted with an ethanol group. As a dihydrochloride salt, its chemical behavior is significantly influenced by the presence of two protonated nitrogen atoms within the piperazine ring. This salt form dramatically impacts its solubility profile, a cornerstone of its utility in pharmaceutical applications. A compound's solubility dictates its dissolution rate, absorption, and overall bioavailability, making a thorough understanding of this property essential during all stages of drug discovery and development.[1][2][3]

Inferred Physicochemical Profile

Based on the structural characteristics of this compound and data from closely related compounds, we can infer the following physicochemical properties that govern its solubility:

-

High Polarity: The presence of the hydroxyl (-OH) group and, more significantly, the two hydrochloride moieties, renders the molecule highly polar and ionic.

-

Hydrogen Bonding: The hydroxyl group and the protonated nitrogens are capable of acting as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[4] This capacity for hydrogen bonding is a primary driver of its solubility in protic solvents.

-

Aqueous Solubility: High solubility in water is anticipated due to the ionic nature of the dihydrochloride salt and its ability to form strong hydrogen bonds with water molecules.[4][5]

-

Organic Solvent Solubility: Solubility in organic solvents will be highly dependent on the solvent's polarity. It is expected to be more soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO) that can solvate the ionic species, and poorly soluble to insoluble in non-polar solvents (e.g., hexane, toluene).[4][6]

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved in the solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid.[7][8] For a polar, ionic compound like this compound, the adage "like dissolves like" is the guiding principle.

The dissolution process can be conceptualized in three steps:

-

Breaking of the crystal lattice: Energy is required to overcome the intermolecular forces holding the solid compound together. For an ionic salt, this is the lattice energy.

-

Creation of a cavity in the solvent: Energy is needed to overcome the solvent-solvent interactions to make space for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy required for the first two steps. In the case of this compound, polar solvents are necessary to provide the energy to overcome the strong ionic and hydrogen bonding forces within the crystal lattice.

Predicted Solubility Profile in Organic Solvents

The following table provides an inferred solubility profile for this compound across a range of common organic solvents, categorized by their polarity. It is crucial to note that these are predictive and should be confirmed by empirical testing using the protocol outlined in the subsequent section.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents can form hydrogen bonds with the solute and have a high enough dielectric constant to solvate the ions, effectively breaking down the crystal lattice. |

| Polar Aprotic | DMSO, DMF | Moderate to Low | While these solvents have high dipole moments and can solvate cations well, their ability to solvate the chloride anions is less effective than protic solvents, potentially limiting solubility. |

| Slightly Polar | Acetone, Ethyl Acetate | Low | These solvents have lower dielectric constants and are less effective at solvating charged species. Limited solubility is expected. |

| Non-Polar | Dichloromethane, Toluene, Hexane | Very Low / Insoluble | The significant difference in polarity between the highly polar solute and the non-polar solvent results in very poor solute-solvent interactions, leading to negligible solubility.[6] |

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic, or equilibrium, solubility.[1] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved solid, providing a definitive measure of solubility under the specified conditions.

Experimental Workflow for Thermodynamic Solubility Determination

Below is a visual representation of the experimental workflow, followed by a detailed, step-by-step protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Syringes and 0.45 µm syringe filters (compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a moderate speed (e.g., 150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] The time to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method such as HPLC with UV detection or LC-MS.[9][10]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, data from related piperazine compounds suggest that appropriate safety measures should be taken.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided an inferred solubility profile for this compound based on its chemical structure and the properties of related compounds. The high polarity and ionic nature of this dihydrochloride salt suggest high solubility in polar protic solvents and limited solubility in non-polar organic solvents. To move beyond prediction to quantitative data, a detailed, robust, and industry-standard shake-flask protocol for determining thermodynamic solubility has been provided. By following this guide, researchers and drug development professionals can empirically determine the solubility of this compound in various organic solvents, generating critical data for formulation development, process chemistry, and preclinical studies.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

2-Piperazinylethanol. Solubility of Things. [Link]

-

(R)-2-(Piperazin-2-yl)ethanol. PubChem. [Link]

-

2-[4-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;tetrahydrochloride. PubChem. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. rheolution.com [rheolution.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperazine compounds [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. aksci.com [aksci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. jwpharmlab.com [jwpharmlab.com]

- 14. fishersci.com [fishersci.com]

Navigating the Stability Landscape of 2-(Piperazin-2-yl)ethanol Dihydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Piperazin-2-yl)ethanol dihydrochloride, a key intermediate in pharmaceutical development. Drawing upon established principles of organic chemistry, data from analogous piperazine-containing structures, and international regulatory guidelines, this document offers a predictive yet robust framework for handling and evaluating this compound. We will delve into its inherent physicochemical properties, particularly its hygroscopicity, and elucidate potential degradation pathways under various stress conditions. Furthermore, this guide furnishes detailed, actionable protocols for conducting forced degradation studies and establishing a comprehensive stability-indicating profile, empowering researchers to ensure the integrity and quality of their work.

Introduction: Understanding the Molecule

This compound is a heterocyclic organic compound featuring a piperazine core functionalized with a 2-hydroxyethyl group. As a dihydrochloride salt, its physicochemical properties are significantly influenced by the presence of two molar equivalents of hydrochloric acid. This salt form generally enhances aqueous solubility, a desirable trait in many pharmaceutical applications. However, it also introduces a critical characteristic that dictates its handling and storage: hygroscopicity. The presence of the polar hydroxyl group and the amine functionalities of the piperazine ring further contribute to its affinity for water.

A thorough understanding of the stability of this molecule is paramount for its successful application in research and drug development. Degradation can lead to the formation of impurities, which may impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide is structured to provide both a theoretical understanding of the molecule's potential instabilities and practical, field-proven methodologies for their assessment.

Physicochemical Properties and the Challenge of Hygroscopicity

The stability of a solid-state compound is intrinsically linked to its physical and chemical properties. For this compound, the most pressing of these is its propensity to absorb atmospheric moisture.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Piperazine | General Amine Hydrochlorides |

| Molecular Formula | C₆H₁₆Cl₂N₂O | C₄H₁₀N₂ | R-NH₃⁺Cl⁻ |

| Molecular Weight | 203.11 g/mol | 86.14 g/mol | Varies |

| Appearance | Typically a white to off-white crystalline solid[1] | White, deliquescent crystalline solid[1][2] | Often crystalline solids |

| Hygroscopicity | Predicted to be high due to the dihydrochloride salt form and polar functional groups. | Deliquescent; readily absorbs water and carbon dioxide from the air[2]. | Generally hygroscopic, especially poly-hydrochloride salts[3][4]. |

| Aqueous Solubility | Expected to be high. | Freely soluble in water[2]. | Generally high water solubility is a key feature[5]. |

The hygroscopic nature of amine hydrochloride salts is a well-documented phenomenon[4]. The chloride ions can form hydrogen bonds with water molecules, and the overall crystalline structure can be disrupted by the ingress of moisture[3]. This can lead to several challenges:

-

Difficulty in Handling and Weighing: The absorption of water can cause the powder to become clumpy or even liquefy, making accurate weighing difficult.

-

Physical Instability: Moisture can induce changes in the crystal form (polymorphism) or lead to a complete loss of crystallinity (amorphization), which can, in turn, affect dissolution rates and bioavailability of a derived API[6].

-

Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways and act as a medium for other reactions.

Given these considerations, stringent control over the storage environment is non-negotiable.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place. The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium chloride) is strongly advised to maintain a low-humidity environment. Storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, particularly against oxidative degradation. Terms such as "room temperature" should be avoided in favor of specific temperature ranges (e.g., 20-25°C)[7].

-

Handling: Handling should be performed in a controlled environment with low humidity, such as a glove box or a controlled humidity room, whenever possible. If such facilities are unavailable, minimize the exposure of the compound to the ambient atmosphere. Quickly weigh the required amount and promptly reseal the container.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. In case of dust generation, respiratory protection may be necessary.

Potential Degradation Pathways: A Predictive Analysis

Forced degradation studies are essential to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods.[6][8] While specific data for this compound is not extensively available in public literature, we can predict its degradation profile based on the known chemistry of the piperazine ring and its substituents. The primary degradation pathways to consider are hydrolysis, oxidation, thermal, and photolytic degradation.

Hydrolytic Degradation

The piperazine ring itself is generally stable to hydrolysis. However, the overall stability of the molecule in solution can be pH-dependent. While significant degradation under neutral conditions is unlikely, exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. Given that it is a dihydrochloride salt, the initial pH in an unbuffered aqueous solution will be acidic.

Oxidative Degradation

The nitrogen atoms in the piperazine ring are susceptible to oxidation.[9][10] This is often the most significant degradation pathway for piperazine-containing compounds. Common oxidizing agents like hydrogen peroxide, or even atmospheric oxygen over long periods, can lead to the formation of various degradation products.

-

N-Oxide Formation: The secondary amine nitrogen atoms can be oxidized to form N-oxides.

-

Ring Opening: Oxidative stress can lead to the cleavage of the piperazine ring.

-

Side-Chain Oxidation: The primary alcohol of the ethanol side chain could potentially be oxidized to an aldehyde and then to a carboxylic acid.

Studies on piperazine used in CO2 capture have shown that oxidation can be catalyzed by metal ions like iron and copper.[10] The main products of oxidative degradation of piperazine itself include ethylenediamine, carboxylates, and amides.[10]

Thermal Degradation

In the solid state, this compound should be relatively stable at ambient and moderately elevated temperatures if kept dry. However, in solution, elevated temperatures can accelerate both hydrolytic and oxidative degradation. Studies on piperazine have shown that thermal degradation can occur at temperatures above 135°C, with mechanisms involving nucleophilic substitution and ring opening.[10][11]

Photolytic Degradation

Photostability testing, as mandated by ICH Q1B guidelines, is crucial.[7] While the core piperazine structure does not have a strong chromophore to absorb UV-Vis light, impurities or the formation of initial degradants could act as photosensitizers. It is prudent to assume the compound may be light-sensitive and to handle and store it in light-resistant (amber) containers until photostability is confirmed.

Below is a conceptual diagram of the predicted degradation pathways.

Caption: Predicted degradation pathways for this compound.

A Framework for Stability Assessment: Forced Degradation Protocol

A forced degradation study is a cornerstone of drug development, providing critical information for method development and understanding intrinsic stability.[6] The following protocol outlines a systematic approach to evaluating the stability of this compound, in line with ICH guidelines.[12]

Objective

To identify potential degradation products and pathways for this compound under various stress conditions and to generate samples for the development and validation of a stability-indicating analytical method.

Materials

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC-grade water, acetonitrile, and methanol

-

Suitable buffers for HPLC analysis

-

Calibrated oven, photostability chamber, and pH meter

Experimental Workflow

The general workflow for a forced degradation study is depicted below.

Caption: General workflow for conducting a forced degradation study.

Detailed Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.[13]

-

Control Sample: Dilute the stock solution with the appropriate solvent to a working concentration and analyze it immediately (time zero).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.